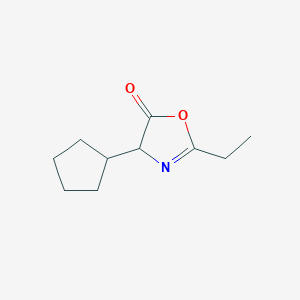![molecular formula C21H27NO3Si B15208084 (4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline CAS No. 836649-50-4](/img/structure/B15208084.png)
(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable cyclizing agent under controlled conditions.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols or other reduced products.
Scientific Research Applications
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe or reagent in biochemical and pharmacological studies.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxamide
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-methanol
Uniqueness
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyldiphenylsilyl group provides steric protection and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
836649-50-4 |
|---|---|
Molecular Formula |
C21H27NO3Si |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m0/s1 |
InChI Key |
LHSRURYOCDIZEW-QFBILLFUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](NC3)C(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)

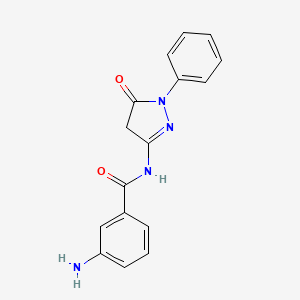
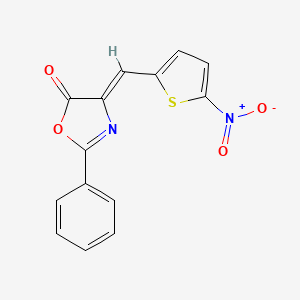
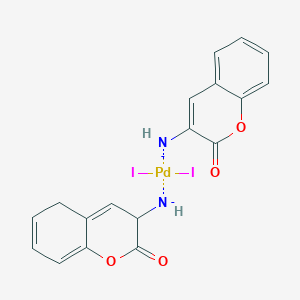


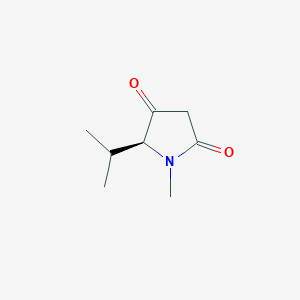
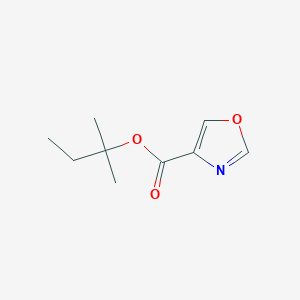
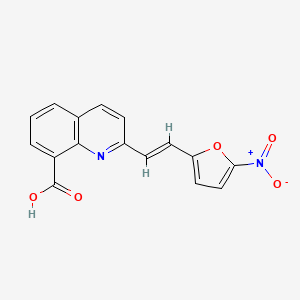
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
